

An In-depth Technical Guide to 6-Bromo-4-chloroquinazoline

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Compound of Interest

Compound Name: 6-Bromo-4-chloroquinazoline

Cat. No.: B1286153

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Abstract

6-Bromo-4-chloroquinazoline is a pivotal heterocyclic compound, recognized in medicinal chemistry as a privileged scaffold for the development of targeted therapeutics. Its unique structure, featuring reactive chloro and bromo substituents, provides a versatile platform for synthesizing a diverse range of biologically active molecules, particularly kinase inhibitors for oncology. This technical guide offers a comprehensive examination of **6-bromo-4-chloroquinazoline**, detailing its chemical structure, IUPAC nomenclature, physicochemical properties, and a validated synthetic protocol. Furthermore, it explores the mechanistic rationale behind its synthesis and its critical role as a building block in modern drug discovery, supported by authoritative references. This document is intended for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Structure

The quinazoline framework, a fusion of benzene and pyrimidine rings, is a cornerstone in the design of pharmacologically active agents. The specific placement of bromine at the 6-position and a highly reactive chlorine atom at the 4-position makes **6-bromo-4-chloroquinazoline** a sought-after intermediate.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is **6-bromo-4-chloroquinazoline**^{[1][2]}. It is also commonly referred to by its synonym, 4-Chloro-6-bromoquinazoline^[3].

Chemical Structure

The structure consists of a bicyclic heteroaromatic system where a pyrimidine ring is fused to a benzene ring. The bromine atom is attached to the carbon at position 6 of the benzene ring, and the chlorine atom is at position 4 of the pyrimidine ring.

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Figure 1: 2D Chemical Structure of **6-Bromo-4-chloroquinazoline**

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial for researchers.

Identifier	Value	Source
CAS Number	38267-96-8	[3][4]
Molecular Formula	C ₈ H ₄ BrClN ₂	[1][3][4]
Molecular Weight	243.49 g/mol	[1][3][4]
InChIKey	JFJNDMNYNYLFLJ-UHFFFAOYSA-N	[1][2]
SMILES	<chem>C1C=C2C(=C(Br)C=CC2=NC=N1</chem>	[3]
PubChem CID	16770310	[1]

Physicochemical and Computed Properties

Understanding the physical and chemical properties of **6-bromo-4-chloroquinazoline** is essential for its handling, storage, and application in synthetic chemistry. The data presented

below are compiled from various chemical suppliers and computational databases.

Property	Value	Notes
Physical Form	Solid / Powder	[2][5]
Purity	≥96-98% (Typical)	[3][5]
Topological Polar Surface Area (TPSA)	25.78 Å ²	Computationally derived[3]
logP (Octanol-Water Partition Coeff.)	3.0457	Computationally derived[3]
Hydrogen Bond Acceptors	2	[3]
Hydrogen Bond Donors	0	[3]
Storage Conditions	Room temperature or refrigerator, sealed in a dry environment	[2][3][5]

Synthesis and Mechanistic Insights

The synthesis of **6-bromo-4-chloroquinazoline** typically involves the chlorination of a precursor, 6-bromoquinazolin-4-one. This transformation is a cornerstone reaction in quinazoline chemistry.

Synthetic Rationale

The conversion of the 4-oxo group of 6-bromoquinazolin-4-one into a 4-chloro group is a critical step. The 4-chloro position is an excellent electrophilic site, highly susceptible to nucleophilic aromatic substitution (S_NAr). This reactivity is the primary reason for its utility as a synthetic intermediate, allowing for the facile introduction of various amine-containing side chains, a common feature in kinase inhibitors. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination due to its efficacy in converting cyclic amides (lactams) to the corresponding chloro-derivatives.

Experimental Protocol: Chlorination of 6-Bromoquinazolin-4-one

This protocol is adapted from established methodologies for the synthesis of 4-chloroquinolines and quinazolines.^{[6][7][8]}

Materials:

- 6-Bromoquinazolin-4-ol (1 equivalent)
- Phosphorus oxychloride (POCl_3) (10-15 equivalents, used as reagent and solvent)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Dichloromethane (DCM) or Ethyl Acetate (for extraction)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

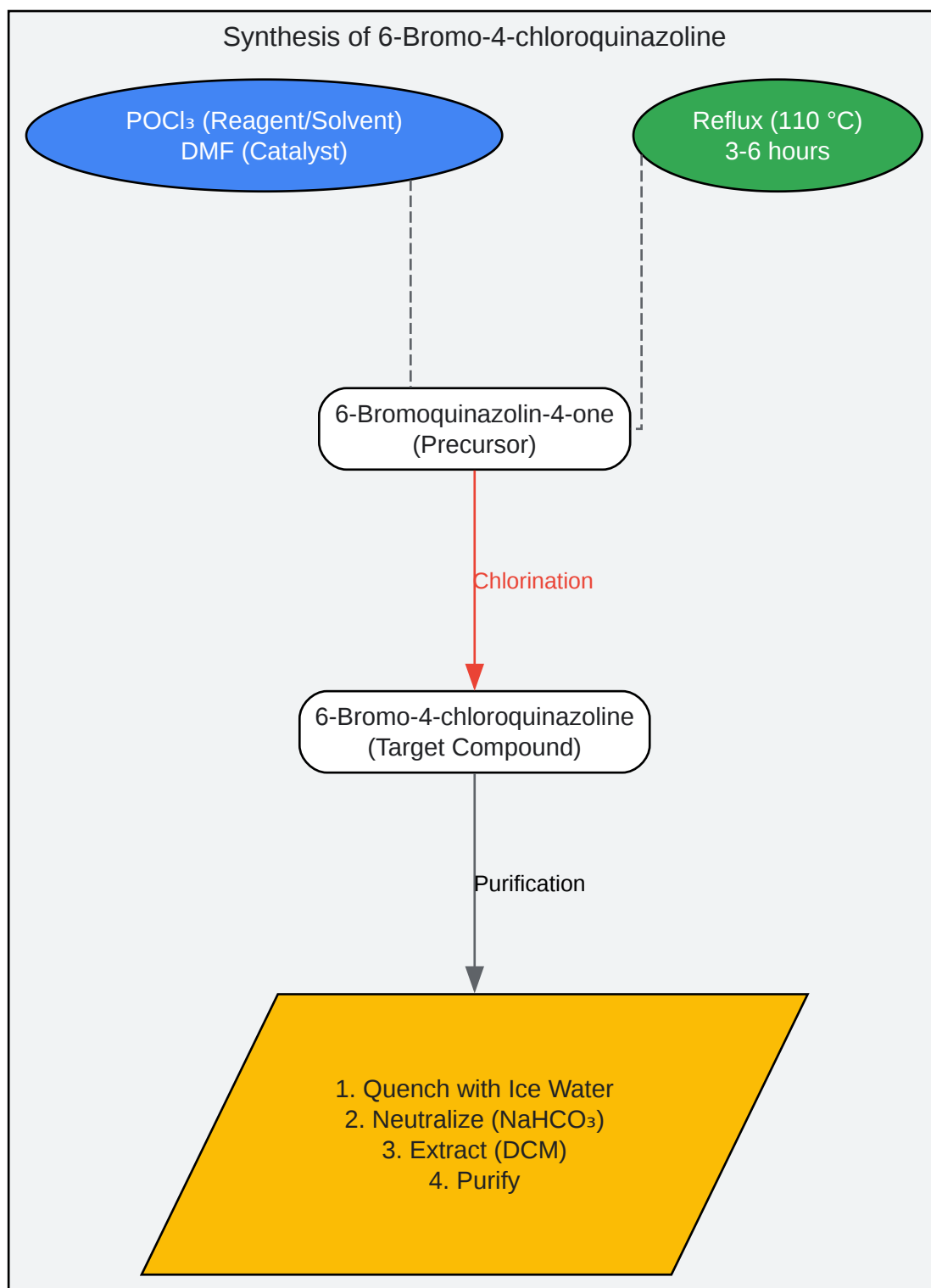
Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinazolin-4-ol.
- **Reagent Addition:** Carefully add phosphorus oxychloride (POCl_3) followed by a catalytic amount of DMF.
- **Heating:** Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- **Work-up (Quenching):** After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of crushed ice with constant stirring. This step is highly exothermic and should be performed in a fume hood.
- **Neutralization:** Cautiously neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

- Extraction: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The resulting solid can be further purified by recrystallization or column chromatography to afford pure **6-bromo-4-chloroquinazoline**.

Synthetic Workflow Diagram

The following diagram illustrates the key transformation in the synthesis of **6-bromo-4-chloroquinazoline**.



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Caption: Workflow for the synthesis of **6-bromo-4-chloroquinazoline**.

Applications in Drug Discovery

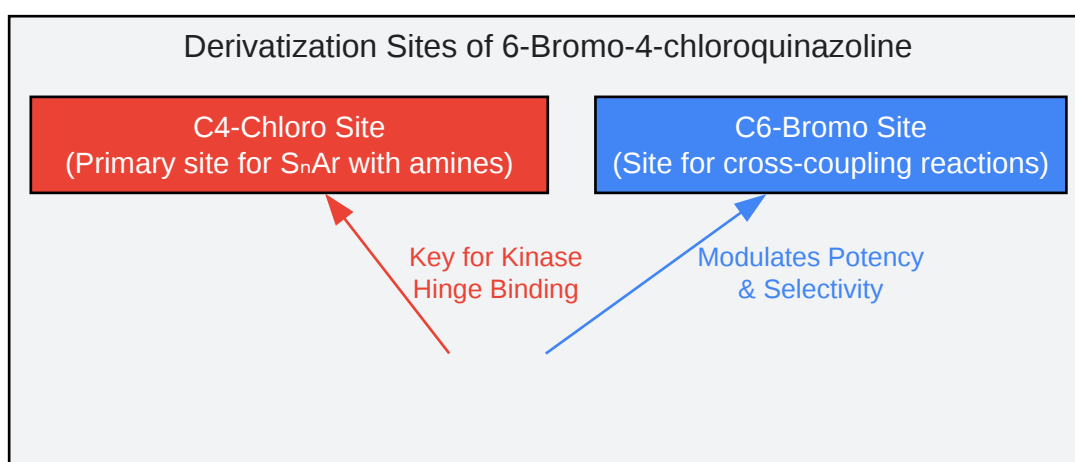
The quinazoline scaffold is a privileged structure in medicinal chemistry, and **6-bromo-4-chloroquinazoline** serves as a key intermediate in the synthesis of numerous pharmaceutical compounds.[9][10] Its primary application is in the development of kinase inhibitors for cancer therapy.[9]

The reactive chlorine at the C4 position allows for nucleophilic substitution with various anilines, a critical step in building the 4-anilinoquinazoline core found in many Epidermal Growth Factor Receptor (EGFR) inhibitors.[11] The bromine at the C6 position provides a site for further modification through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse functional groups to optimize potency, selectivity, and pharmacokinetic properties.[11]

Derivatives of 6-bromo-quinazoline have shown potent cytotoxic activity against various cancer cell lines.[12][13] The strategic placement of the bromo group can enhance the antiproliferative action of these compounds.[11]

Role as a Chemical Scaffold

The diagram below illustrates the strategic importance of the C4 and C6 positions for derivatization in drug design.



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Caption: Key reactive sites for drug development on the scaffold.

Safety and Handling

As with many halogenated heterocyclic compounds, **6-bromo-4-chloroquinazoline** requires careful handling.

- Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin irritation and serious eye irritation.[1][14]
- Precautions: Use only in a well-ventilated area.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid breathing dust. [14]
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of water. If ingested or inhaled, seek immediate medical attention. [14]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

6-Bromo-4-chloroquinazoline is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined structure and dual reactive sites at the C4 and C6 positions provide a robust platform for the synthesis of complex molecules, particularly targeted cancer therapeutics. The synthetic route is well-established, relying on the efficient chlorination of the corresponding quinazolinone precursor. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists aiming to leverage this powerful scaffold in the development of novel therapeutic agents.

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